2-Nitrophenyl-beta-D-galactopyranoside

Vue d'ensemble

Description

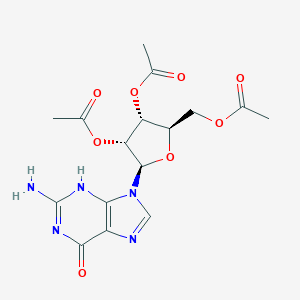

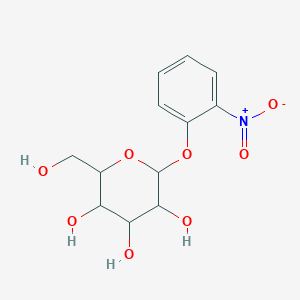

2-Nitrophenyl-β-D-galactopyranoside, also known as ONPG, is a chromogenic substrate for β-galactosidase . Upon hydrolysis, ONPG releases galactose along with a chromogenic yellow compound . It is useful for the determination of β-glucosidases .

Synthesis Analysis

ONPG is synthesized using a Koenigs-Knorr glycosylation reaction . It is a colorimetric substrate for β-galactosidase .Molecular Structure Analysis

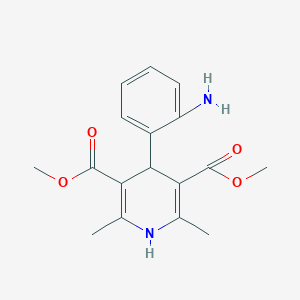

ONPG is a β-D-galactoside having a 2-nitrophenyl substituent at the anomeric position . It is functionally related to a 2-nitrophenol .Chemical Reactions Analysis

ONPG is hydrolyzed by β-galactosidase, which is not lactose specific and can act on simple galactosides . The hydrolysis results in the release of galactose and a yellow chromogenic compound .Physical And Chemical Properties Analysis

ONPG is a white powder . It is soluble in hot water . Its molecular weight is 301.25 g/mol .Applications De Recherche Scientifique

Colorimetric Assays for β-Galactosidase Activity

ONPG is widely used as a substrate in colorimetric assays to measure the activity of the enzyme β-galactosidase . When ONPG is cleaved by β-galactosidase, it releases a yellow-colored compound, o-nitrophenol, which can be quantified by measuring the absorbance at 420 nm. This application is crucial in various fields including molecular biology, genetics, and biochemistry for enzyme activity studies.

Enzyme-Linked Immunosorbent Assay (EIA)

In EIA applications, ONPG serves as a substrate for β-galactosidase that is conjugated to an antibody . The enzymatic reaction resulting in the release of o-nitrophenol provides a quantitative measure of the presence of specific antigens or antibodies in a sample, making ONPG an essential component in immunological research and diagnostic testing.

Bacterial Lactose Fermentation Testing

The ONPG test is a sensitive method to determine the ability of bacteria to ferment lactose . It is particularly useful for identifying late lactose fermenters or non-fermenters that lack the permease enzyme required for lactose uptake. ONPG can penetrate bacterial cells without permease, allowing for the detection of β-galactosidase activity and thus lactose fermentation capability.

Genetic Reporter Assays

ONPG is used in genetic reporter assays to monitor the expression of the lacZ gene, which encodes β-galactosidase . The cleavage of ONPG and subsequent color change serve as an indicator of gene expression levels. This application is fundamental in studying gene regulation and the effects of various treatments on gene activity.

Differentiation of Microbial Species

The ability to produce β-galactosidase varies among microbial species. Using ONPG as a substrate, researchers can differentiate between species based on their β-galactosidase activity . This is particularly useful in clinical microbiology for the identification and differentiation of pathogenic bacteria.

Screening for β-Galactosidase Mutants

ONPG is employed in mutagenesis studies to screen for mutants with altered β-galactosidase activity . Mutants that exhibit changes in the cleavage of ONPG can be identified and further characterized, providing insights into the structure-function relationship of the enzyme and the genetic control of its expression.

Mécanisme D'action

Target of Action

The primary target of ONPG is the enzyme β-galactosidase . This enzyme is responsible for breaking down lactose into galactose and glucose .

Mode of Action

ONPG acts as a synthetic analog of lactose and is used in biochemical assays to detect β-galactosidase activity . The enzyme β-galactosidase hydrolyzes the colorless ONPG into galactose and ortho-nitrophenol . The latter is yellow in color and can be detected spectrophotometrically at 420 nm in alkaline conditions .

Biochemical Pathways

The hydrolysis of ONPG by β-galactosidase results in the release of galactose and a yellow chromogenic compound .

Pharmacokinetics

It is known that onpg is soluble in water , which could influence its absorption and distribution in biological systems.

Result of Action

The hydrolysis of ONPG by β-galactosidase leads to the release of galactose and a yellow chromogenic compound . This color change provides a visual indication of the presence and activity of β-galactosidase .

Action Environment

The action of ONPG is influenced by environmental factors such as temperature and pH. For instance, the storage temperature for ONPG is recommended to be -20°C . Additionally, the detection of ortho-nitrophenol, the product of ONPG hydrolysis, is performed at 420 nm in alkaline conditions , indicating that pH can influence the efficacy of ONPG as a substrate for β-galactosidase.

Safety and Hazards

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWPCJHYPSUOFW-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861907 | |

| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Nitrophenyl-beta-D-galactopyranoside | |

CAS RN |

369-07-3, 28347-45-7, 30677-14-6 | |

| Record name | o-Nitrophenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrophenyl beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrophenylgalactosides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028347457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl beta-D-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030677146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenyl-beta-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-nitrophenyl β-D-galactoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROPHENYL .BETA.-D-GALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RFX6AT9WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2-Nitrophenyl-β-D-galactopyranoside (ONPG) is a chromogenic substrate for the enzyme β-galactosidase. It mimics lactose, the natural substrate of β-galactosidase, and upon hydrolysis by the enzyme, it releases 2-nitrophenol, a yellow compound [, , , , , , , , ]. This color change allows for the detection and quantification of β-galactosidase activity.

- Spectroscopic Data: ONPG exhibits absorbance in the UV-Vis range. Upon hydrolysis by β-galactosidase, the released 2-nitrophenol shows a distinct absorbance peak at 420 nm, enabling its quantification [, ].

A: ONPG is a valuable tool in bacterial identification. Many bacteria, particularly Enterobacteriaceae, possess the enzyme β-galactosidase. The ability to hydrolyze ONPG, indicated by the development of a yellow color, helps differentiate between lactose-fermenting and non-lactose-fermenting bacteria [, , ]. This is especially useful in clinical diagnostics and food safety testing.

A: Yes, some bacteria, particularly within the Salmonella genus, exhibit a delayed positive ONPG test. This is attributed to the lack of a true β-galactosidase. Instead, these strains may possess an enzyme that slowly cleaves ONPG, resulting in a delayed color change [, ]. This phenomenon has taxonomic implications and can be used to differentiate between Salmonella subgenera.

A: Yes, ONPG has been instrumental in studying lactose transport mechanisms in bacteria like Escherichia coli and Streptococcus mutans. Researchers have used ONPG to investigate the role of phosphoenolpyruvate (PEP)-dependent phosphotransferase systems (PTS) in transporting lactose and its analogs into bacterial cells [, , ]. The presence or absence of PEP-dependent ONPG phosphorylation helped differentiate between PTS-mediated transport and active transport mechanisms.

A: Yes, the ONPG test, in conjunction with other assays, can provide insights into the type of β-galactosidase present in a sample. For instance, some bacterial strains hydrolyze ONPG-6-phosphate but not ONPG, indicating the presence of a phospho-β-galactosidase [, ]. Other bacteria, like certain Enterobacter aerogenes and Klebsiella pneumoniae strains, hydrolyze ONPG-6-P but not ONPG, resembling the β-galactosidase system of Staphylococcus aureus [].

A: ONPG has been utilized in studies examining the energy cost of transport in Escherichia coli [, ]. By depleting E. coli cells of their energy reserves and providing ONPG as a substrate, researchers observed that even the "downhill" transport of ONPG, driven by its concentration gradient, required energy. This finding supported the chemiosmotic theory of energy coupling.

A: While primarily used as a substrate, ONPG can display growth-inhibitory activity against certain bacteria, particularly Escherichia coli. This effect is enhanced in the presence of inducers like lactose and isopropyl thio-β-D-galactosidase (IPTG), which stimulate β-galactosidase production []. The increased β-galactosidase activity leads to higher ONPG hydrolysis and a stronger inhibitory effect.

A: Yes, ONPG is a common substrate for studying the kinetic properties of β-galactosidases from various sources, including bacteria, fungi, and yeast [, , , , , , , ]. Researchers determine kinetic parameters such as Km (Michaelis constant), Vmax (maximum velocity), and Kcat (turnover number) using ONPG as a substrate, providing insights into enzyme activity and efficiency.

- Lactose hydrolysis: β-galactosidase is used to reduce lactose content in dairy products for lactose-intolerant individuals [].

- Galacto-oligosaccharide (GOS) synthesis: β-galactosidase can synthesize GOS, prebiotic compounds with health benefits, from lactose [, ].

ANone: Yes, several alternative substrates exist for β-galactosidase, including:

- Chlorophenol red-β-D-galactopyranoside (CPRG): Offers higher sensitivity than ONPG for quantifying enzyme levels due to its higher extinction coefficient [, ].

- 4-Fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG): Serves as a potential NMR-sensitive reporter molecule for β-galactosidase activity [].

- Fluorescein di-β-D-galactopyranoside (FDG): A fluorogenic substrate used for flow cytometry analysis and sorting of cells expressing β-galactosidase [].

A: Yes, the β-galactosidase gene (lacZ) is often used as a reporter gene in transfection studies. By introducing lacZ into cells, researchers can assess transfection efficiency by measuring β-galactosidase activity using ONPG as a substrate [, ]. The yellow color development indicates successful transfection and lacZ expression.

A: ONPG, in conjunction with other methods, can be used to assess fecal contamination in water. Colilert-18® media, used in water testing, contains ONPG as a substrate for detecting coliform bacteria, including E. coli []. The presence of coliforms, indicated by ONPG hydrolysis, suggests fecal contamination.

ANone: Some limitations of using ONPG include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)

![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)

![Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15276.png)

![Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15277.png)